molecular formula C18H13ClFN3O B2884199 N-({[2,3'-bipyridine]-3-yl}methyl)-2-chloro-4-fluorobenzamide CAS No. 1903616-30-7

N-({[2,3'-bipyridine]-3-yl}methyl)-2-chloro-4-fluorobenzamide

Cat. No.: B2884199
CAS No.: 1903616-30-7
M. Wt: 341.77
InChI Key: OJDGLUGHAUGTPA-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a bipyridine moiety, which is known for its versatility in coordination chemistry, coupled with a benzamide group that includes both chloro and fluoro substituents. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. These reactions often require palladium catalysts and phosphine ligands, with reaction conditions involving temperatures ranging from 80°C to 120°C and the use of solvents like toluene or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

Major Products

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Oxidation: Conversion to bipyridine N-oxide.

    Reduction: Formation of reduced bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes that can participate in electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide group, which can influence its reactivity and the properties of its metal complexes. This makes it a valuable compound for specialized applications in catalysis and material science.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O/c19-16-9-14(20)5-6-15(16)18(24)23-11-13-4-2-8-22-17(13)12-3-1-7-21-10-12/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDGLUGHAUGTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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